molecular formula C9H18N2O4S B13255636 2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine

2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine

Cat. No.: B13255636
M. Wt: 250.32 g/mol
InChI Key: JCTGGCYNWBRLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alternative Chemical Designations and Registry Identifiers

This compound is recognized under multiple identifiers across chemical databases and commercial catalogs:

Identifier Type Value Source
CAS Registry Number 1170562-90-9
Enamine Catalog Number ENA184121121
EvitaChem Catalog Number EVT-1662076
IUPAC Synonym 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride
InChI 1S/C9H18N2O4S.ClH/c10-3-8-16(12,13)11-4-1-9(2-5-11)14-6-7-15-9;/h1-8,10H2;1H
InChIKey LBAVVRVUUKNLRY-UHFFFAOYSA-N

The InChIKey provides a unique hashed identifier for rapid database searches, while the CAS RN ensures global standardization in regulatory and procurement contexts .

Molecular Formula and Mass Spectrometry Data

The molecular formula of the compound is C₉H₁₈N₂O₄S·HCl , corresponding to a molecular weight of 286.78 g/mol . Key mass spectrometry characteristics include:

Parameter Value
Exact Mass (neutral form) 254.0943 Da (C₉H₁₈N₂O₄S)
Isotopic Distribution M+1 peak at ~255.10 Da (¹³C, ¹H contributions)
Major Fragments - Loss of HCl (36.46 Da)
- Cleavage of sulfonyl-amine bond (SO₂NH₂, 98 Da)

The base peak in electron ionization (EI) mass spectra typically corresponds to the stable spirocyclic cation formed after cleavage of the sulfonyl-ethanamine bond. High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z 254.0943 with ≤5 ppm error .

Properties

Molecular Formula

C9H18N2O4S

Molecular Weight

250.32 g/mol

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethanamine

InChI

InChI=1S/C9H18N2O4S/c10-3-8-16(12,13)11-4-1-9(2-5-11)14-6-7-15-9/h1-8,10H2

InChI Key

JCTGGCYNWBRLFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis modules can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted amines .

Scientific Research Applications

2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The spirocyclic structure provides stability and enhances the binding affinity of the compound .

Comparison with Similar Compounds

2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine

  • Structure: Replaces the 1,4-dioxa ring with a single 8-oxa group (C11H21NO).
  • Applications: Limited data on biological activity, but its simpler structure may favor synthetic accessibility .

1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl Fluoride

  • Structure : Shares the spiro core but replaces the ethylamine group with a sulfonyl fluoride (C18H24FN2O4S).
  • Key Differences: The sulfonyl fluoride group is more reactive, enabling covalent binding to target proteins, unlike the sulfonamide’s non-covalent interactions.
  • Applications : Used as a chemical probe for covalent inhibitor development .

Substituent Variations

N-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decan-8-amine

  • Structure: Features an allyl group instead of sulfonamide-ethylamine (C10H17NO2).
  • Applications : Intermediate in combinatorial chemistry for drug discovery .

8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Hydrochloride

  • Structure: Adds a methyl group to the spirocyclic amine (C9H18ClNO2).
  • Key Differences : Methylation increases steric hindrance and basicity, altering pharmacokinetic properties. The hydrochloride salt enhances aqueous solubility.
  • Applications : Explored in CNS-targeted therapies due to improved blood-brain barrier penetration .

Functional Group Modifications in Lead Compounds

Spirocyclic Derivatives in EZH2/HDAC Inhibitors

  • Structure : Compound M41 (parent scaffold) and its analogs (e.g., 10b–10g) with isomerized or homologated spiro systems.
  • Key Differences : Modifications to the spiroamine (e.g., bioisosteres or homologs) reduce planarity and alter binding to epigenetic targets like EZH2 and HDACs.
  • Research Findings : The original spiroamine in M41 showed superior inhibitory activity compared to open-chain or homologated derivatives, emphasizing the importance of the 1,4-dioxa-8-azaspiro[4.5]decane core for target engagement .

Benzothiazol-Spiro Hybrids

  • Structure: Compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione.
  • Key Differences : Incorporation of benzothiazol and aryl groups enhances π-π stacking and intercalation properties, making these hybrids potent in DNA-binding studies.
  • Applications : Investigated for antitumor activity and fluorescence-based sensing .

Key Research Findings

  • Conformational Rigidity : The 1,4-dioxa-8-azaspiro[4.5]decane core in the target compound provides superior conformational control compared to open-chain analogs, enhancing target selectivity .
  • Sulfonamide vs. Sulfonyl Fluoride : The sulfonamide group enables reversible binding, while the sulfonyl fluoride derivative () is suited for irreversible inhibition, highlighting divergent therapeutic strategies .
  • Substituent Impact : Allyl or methyl substituents () modify steric and electronic profiles, influencing solubility and bioavailability without compromising the spirocyclic advantage.

Biological Activity

2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine is a synthetic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is characterized by the presence of both nitrogen and oxygen atoms. This unique configuration may contribute to its biological activity by influencing interactions with various molecular targets.

PropertyValue
CAS Number Not available
Molecular Formula C₇H₁₃N₃O₃S
Molecular Weight 189.26 g/mol
IUPAC Name 2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine

The biological activity of 2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine is primarily attributed to its ability to act as a ligand for specific receptors in the body. Research indicates that compounds with similar structures can modulate receptor activity, influencing neurotransmitter release and cellular signaling pathways.

Potential Targets:

  • σ1 Receptors : Studies have shown that analogs of this compound exhibit high affinity for σ1 receptors, which are implicated in various neurological processes.
  • Acetylcholine Transporters : The compound may also interact with vesicular acetylcholine transporters, affecting cholinergic signaling.

Biological Activity and Therapeutic Potential

The therapeutic potential of 2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine has been investigated in various contexts:

Neuroprotective Effects

Research indicates that compounds related to this structure can exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. For instance, a study demonstrated that a related compound improved cognitive function in animal models by enhancing synaptic plasticity.

Antidepressant Activity

In preclinical studies, derivatives of this compound have shown promise as antidepressants. The modulation of neurotransmitter systems (e.g., serotonin and dopamine) is believed to underlie these effects.

Case Studies

Several studies have explored the biological activity of compounds related to 2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine:

  • Neuropharmacological Study : A study published in Journal of Medicinal Chemistry evaluated the effects of a σ1 receptor ligand derived from the spirocyclic framework on anxiety-like behaviors in rodents. Results indicated significant reductions in anxiety levels compared to controls (K(i) = 5.4 ± 0.4 nM) .
  • Cognitive Enhancement Research : Another investigation focused on the cognitive enhancement properties of an analog in aged rats, revealing improvements in memory retention and learning capabilities after administration .
  • Binding Affinity Analysis : A radiolabeled version of the compound was synthesized for autoradiography studies, confirming specific binding to σ1 receptors with a selectivity ratio favoring σ2 receptors significantly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.